molecular formula C17H24ClN3O2 B6170086 N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide hydrochloride CAS No. 2418667-25-9

N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide hydrochloride

Cat. No.: B6170086
CAS No.: 2418667-25-9
M. Wt: 337.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide hydrochloride typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

N-[(4-aminooxan-4-yl)methyl]-2-(2-methyl-1H-indol-1-yl)acetamide hydrochloride can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer effects.

Properties

CAS No.

2418667-25-9

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.